N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N'-(4-nitrophenyl)thiourea
Overview
Description
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(4-nitrophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyrazole ring substituted with a methoxymethyl group and a nitrophenyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(4-nitrophenyl)thiourea typically involves the reaction of 1-(methoxymethyl)-1H-pyrazole-4-amine with 4-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(4-nitrophenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thioureas or ureas.
Scientific Research Applications
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(4-nitrophenyl)thiourea has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
Comparison with Similar Compounds
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(4-nitrophenyl)thiourea can be compared with other thiourea derivatives and pyrazole-containing compounds. Similar compounds include:
N-phenylthiourea: Known for its use as a reagent in organic synthesis.
4-nitrophenylthiourea: Studied for its biological activities.
1-(methoxymethyl)-1H-pyrazole: Used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(4-nitrophenyl)thiourea lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in other similar compounds.
Properties
IUPAC Name |
1-[1-(methoxymethyl)pyrazol-4-yl]-3-(4-nitrophenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-20-8-16-7-10(6-13-16)15-12(21)14-9-2-4-11(5-3-9)17(18)19/h2-7H,8H2,1H3,(H2,14,15,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFWMSCCZMKEMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C=N1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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